(D-Ala2)-leucine enkephalin-arg
Beschreibung
(D-Ala2)-Leucine Enkephalin-Arg (Dalargin) is a synthetic hexapeptide analog of endogenous leucine enkephalin (Tyr-Gly-Gly-Phe-Leu). Its structure (Tyr-D-Ala-Gly-Phe-Leu-Arg) includes two key modifications:
- D-Ala substitution at position 2: Enhances resistance to enzymatic degradation by aminopeptidases, prolonging its biological activity .
- C-terminal arginine addition: Introduced to modulate receptor selectivity and improve solubility .
Dalargin exhibits diverse pharmacological effects, including analgesia, cytoprotection, cardioprotection, and anti-arrhythmic activity . However, its receptor selectivity remains debated, with studies reporting mixed affinity for mu (µ)- and delta (δ)-opioid receptors .
Eigenschaften
IUPAC Name |
2-[[2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H51N9O8/c1-20(2)16-27(32(49)43-26(34(51)52)10-7-15-39-35(37)38)44-33(50)28(18-22-8-5-4-6-9-22)42-29(46)19-40-30(47)21(3)41-31(48)25(36)17-23-11-13-24(45)14-12-23/h4-6,8-9,11-14,20-21,25-28,45H,7,10,15-19,36H2,1-3H3,(H,40,47)(H,41,48)(H,42,46)(H,43,49)(H,44,50)(H,51,52)(H4,37,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPHPXYFLPDZGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H51N9O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Fmoc-Based Strategy
The predominant method for synthesizing (D-Ala²)-leucine enkephalin-arg employs Fmoc (fluorenylmethyloxycarbonyl) chemistry on a resin support. Key steps include:
-
Resin Selection : Wang or Rink amide resins are used for C-terminal amidation, while chlorotrityl resins suit C-terminal carboxylic acids.
-
Amino Acid Activation : Fmoc-protected amino acids (e.g., Fmoc-D-Ala-OH, Fmoc-Arg(Pbf)-OH) are activated with coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Deprotection : Fmoc groups are removed using 20% piperidine in dimethylformamide (DMF).
-
Coupling Cycles : Each residue is coupled for 1–2 hours under nitrogen, with monitoring via Kaiser or chloranil tests.
-
Load Fmoc-Arg(Pbf)-OH onto Wang resin using DIC (diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole).
-
Sequentially couple Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, and Fmoc-Tyr(tBu)-OH.
-
Cleave the peptide from the resin using TFA (trifluoroacetic acid)/H₂O/TIPS (95:2.5:2.5) for 2 hours.
-
Precipitate with cold diethyl ether and lyophilize.
Yield and Purity : Gram-scale syntheses achieve >95% purity (HPLC) within 48 hours.
Diastereomeric Separation and Tritiation
For radiolabeled variants, [D-Ala², 4,5-didehydro-D-Leu⁵] precursors are synthesized and tritiated:
Precursor Synthesis :
-
Introduce 4,5-didehydro-D-Leu at position 5 via SPPS.
-
Separate diastereomers using preparative HPLC (LiChrospher RP-18 column, 0.1% TFA/acetonitrile gradient).
Catalytic Tritiation :
-
React the precursor with tritium gas (³H₂) over Pd/BaSO₄ catalyst.
-
Purify via HPLC to isolate [³H]-dalargin (specific activity: 5.35–5.43 TBq/mmol).
Purification and Analytical Validation
High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase : Gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).
-
Elution Profile :
Time (min) %B 0 20 30 60 35 20
Retention Times :
Mass Spectrometry (MS)
Critical Parameters and Optimization
Side-Chain Protection
Analyse Chemischer Reaktionen
Hydrolysis and Stability
(D-Ala2)-leucine enkephalin-arg exhibits considerable stability against enzymatic degradation compared to its natural counterparts. Studies have demonstrated that this peptide is resistant to hydrolysis by aminopeptidases, which typically cleave peptides at their N-terminal end.
-
Hydrolysis Studies : When subjected to enzymatic hydrolysis in vitro, it was observed that (D-Ala2)-leucine enkephalin-arg maintained structural integrity longer than other enkephalins . This stability can be attributed to the presence of D-amino acids which confer resistance against enzymatic cleavage.
Binding Affinity and Biological Activity
Research has shown that (D-Ala2)-leucine enkephalin-arg exhibits significant binding affinity for delta-opioid receptors (DOPr). The following table summarizes key findings related to its biological activity:
Transport Mechanisms
The transport of (D-Ala2)-leucine enkephalin-arg across cell membranes has been studied extensively. It has been identified that oligopeptide transporters SOPT1 and SOPT2 facilitate the uptake of this peptide in neuronal cells.
Wissenschaftliche Forschungsanwendungen
Biological Research Applications
Mechanism of Action:
(D-Ala2)-leucine enkephalin-arg primarily acts as an agonist for delta opioid receptors (DORs). Upon binding to these receptors, it activates intracellular signaling pathways that inhibit neurotransmitter release, leading to analgesic and euphoric effects. The modifications in the peptide structure improve its affinity and stability compared to its natural counterparts.
Key Applications:
- Pain Modulation: The compound is extensively studied for its role in pain management through its analgesic properties. It has been shown to effectively reduce pain responses in various animal models.
- Neuroprotection: Research indicates that (D-Ala2)-leucine enkephalin-arg can protect neuronal cells from damage caused by ischemia/reperfusion injury, making it a candidate for treating neurodegenerative diseases.
- Stress Response Regulation: Studies have demonstrated that this compound can mitigate stress-induced hormonal changes, particularly in reducing cortisol and ACTH levels, suggesting a role in stress management .
Pharmacological Applications
Therapeutic Potential:
The compound's unique properties make it a valuable candidate for drug development aimed at treating conditions related to pain and emotional disorders.
Case Studies
Several studies have highlighted the efficacy of (D-Ala2)-leucine enkephalin-arg in various experimental settings:
- Neuroprotective Effects: A study published in Molecular Medicine Reports demonstrated that (D-Ala2)-leucine enkephalin-arg improved outcomes in models of hepatic ischemia/reperfusion injury by activating the Nrf2/HO‑1 pathway, which is crucial for cellular defense against oxidative stress .
- Pain Modulation Studies: In experiments assessing the analgesic effects of this compound, researchers found significant reductions in pain responses in animal models subjected to induced pain stimuli. The results indicated a dose-dependent response, affirming its potential as a therapeutic agent for chronic pain .
Industrial Applications
Peptide-Based Drug Development:
(D-Ala2)-leucine enkephalin-arg is utilized as a model compound in peptide synthesis and modification studies due to its stability profile. Its robust nature allows researchers to explore modifications that can enhance drug-like properties such as metabolic stability and blood-brain barrier permeability.
Analytical Standards:
The compound serves as a reference standard in analytical techniques like mass spectrometry, aiding in the characterization of other peptide-based drugs.
Wirkmechanismus
(D-Ala2)-leucine enkephalin-arg exerts its effects by binding to opioid receptors in the central nervous system. These receptors are part of the G-protein-coupled receptor family and include mu, delta, and kappa subtypes. Upon binding, the peptide activates intracellular signaling pathways that lead to the inhibition of neurotransmitter release, resulting in analgesic and euphoric effects. The modifications in the peptide enhance its stability and affinity for the receptors, making it more potent than its natural counterpart.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Enkephalin Analogs
Receptor Selectivity
Structural modifications critically influence receptor binding. Key comparisons include:
[D-Ala2, D-Leu5]Enkephalin (DADLE)
- Structure : Tyr-D-Ala-Gly-Phe-D-Leu.
- Receptor Profile :
- Functional Outcomes : Mixed δ/µ agonism contributes to analgesia and cardiovascular effects .
(D-Ala2)-Met-Enkephalinamide (DALA)
- Structure : Tyr-D-Ala-Gly-Phe-Met-NH₂.
- Receptor Profile :
- Stability : Amidation at the C-terminal and D-Ala2 substitution confer resistance to brain peptidases, enabling prolonged activity .
(D-Ala2,Pro5)Enkephalinamide
- Structure : Tyr-D-Ala-Gly-Phe-Pro-NH₂.
- Receptor Profile :
- Key Advantage : Stability in vivo without significant metabolic degradation .
Dalargin vs. Peers
Stability and Metabolic Resistance
- D-Ala2 Substitution: A universal strategy to block aminopeptidase cleavage, observed in Dalargin, DADLE, and DALA .
- Amidation (DALA): Superior metabolic stability compared to non-amidated analogs .
- Protease Resistance : Studies show that [D-Ala2,D-Leu5]enkephalin is 10-fold more stable than leucine enkephalin in intestinal models, though co-administration with protease inhibitors further enhances its bioavailability .
Pharmacological Efficacy
Structural Insights and Functional Implications
- Backbone Modifications : Replacement of amide bonds (e.g., Pro5 in enkephalinamide) can enforce conformations that enhance δ-selectivity or µ-specificity .
- Species Variability : DADLE’s δ-selectivity is higher in guinea pigs than rats, highlighting the need for cross-species validation in receptor studies .
- Contradictions in Dalargin’s Selectivity : While some studies suggest µ-receptor dominance, others propose δ-mediated effects, possibly due to assay conditions or metabolite interference .
Biologische Aktivität
(D-Ala2)-Leucine enkephalin-arg, commonly referred to as Dalargin, is a synthetic peptide that acts as a potent agonist at the delta-opioid receptor (DOR). Its structure includes modifications that enhance its stability and biological activity compared to its natural counterparts. This article examines the biological activity of Dalargin, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Name : (D-Ala2)-Leu-Enkephalin-Arg trifluoroacetate salt
- CAS Number : 81733-79-1
- Molecular Formula : C35H51N9O8
- Molecular Weight : 725.835 g/mol
- Density : 1.363 g/cm³
Dalargin primarily functions as a selective agonist for the δ-opioid receptor. This interaction leads to various intracellular signaling pathways, including the inhibition of adenylyl cyclase and modulation of ion channels, which contribute to its analgesic and neuroprotective effects. The compound's structure allows it to resist degradation by peptidases, enhancing its efficacy and duration of action in vivo .
Analgesic Effects
Dalargin exhibits significant analgesic properties. In animal models, it has been shown to produce dose-dependent pain relief similar to that observed with other opioid peptides. Its efficacy in reducing pain responses has been linked to its ability to activate DORs without the side effects commonly associated with μ-opioid receptor agonists .
Neuroprotective Effects
Research indicates that Dalargin can mitigate cell death induced by nephrotoxic agents such as Gentamicin. It has demonstrated nephroprotective effects by reducing oxidative stress and apoptosis in renal cells, suggesting potential applications in treating kidney injuries .
Antiulcer Activity
Dalargin has also been reported to exhibit antiulcer properties. Studies suggest that it may promote mucosal healing and reduce gastric acid secretion through its action on DORs, thereby providing a therapeutic avenue for gastrointestinal disorders .
Case Studies and Experimental Findings
Structure-Activity Relationship (SAR)
The modifications in Dalargin's structure enhance its stability and receptor affinity. For example:
- The substitution of D-Ala at position 2 increases resistance to enzymatic degradation.
- The presence of leucine contributes to its binding affinity at the δ-opioid receptor.
Research indicates that these structural changes significantly influence the pharmacokinetic properties and therapeutic potential of the peptide .
Transport Mechanisms
Recent studies have identified specific oligopeptide transporters (SOPT1 and SOPT2) involved in the uptake of Dalargin in neuronal cells. The Na+-dependent transport mechanisms suggest a potential pathway for delivering this peptide therapeutically within the central nervous system .
Q & A
Q. What structural features of (D-Ala2)-leucine enkephalin-arg contribute to its stability and receptor selectivity?
The substitution of D-alanine at position 2 enhances enzymatic stability by resisting protease degradation, while the arginine extension at the C-terminal modulates receptor binding affinity. Structural analysis reveals that the peptide adopts a β-turn conformation critical for δ-opioid receptor (DOR) activation. Methodologically, circular dichroism (CD) spectroscopy and molecular dynamics simulations are used to correlate structural dynamics with bioactivity .
Q. How can researchers experimentally validate the opioid receptor selectivity of (D-Ala2)-leucine enkephalin-arg?
Competitive binding assays using radiolabeled ligands (e.g., [³H]-DAMGO for μ-opioid receptors or [³H]-DPDPE for δ-opioid receptors) are standard. For example, incubate membrane preparations from transfected cells or brain tissue with the peptide and measure displacement of the radioligand. Receptor specificity is confirmed via IC₅₀ comparisons and blocked by selective antagonists like naltrindole (DOR antagonist) .
Q. What protocols are recommended for handling and storing (D-Ala2)-leucine enkephalin-arg to prevent degradation?
Store lyophilized peptide at -20°C in a desiccated environment. For aqueous solutions, use sterile deionized water (30 mg/mL solubility) and aliquot to avoid freeze-thaw cycles. Stability can be assessed via HPLC-UV or LC-MS over time, monitoring for truncation or oxidation products .
Advanced Research Questions
Q. How do matrix effects in LC-MS impact the quantification of (D-Ala2)-leucine enkephalin-arg, and how can these be mitigated?
Co-eluting polar compounds (e.g., sugars, organic acids) in biological extracts suppress or enhance ionization efficiency. A post-column infusion method is used: infuse the peptide (0.5 mg/mL in methanol) at 100 µL/min during LC runs of blank and sample matrices. Signal deviations >20% indicate significant matrix effects. Mitigation strategies include optimizing extraction protocols (e.g., SPE cleanup) or using isotopic internal standards .
Q. What experimental designs are optimal for studying the peptide’s role in neuroprotection or pain modulation in vivo?
Use rodent models (e.g., transient forebrain ischemia in mice) with intracerebroventricular (ICV) administration. Pair behavioral assays (e.g., hot-plate test) with molecular endpoints (e.g., microglial NADPH oxidase activity). Include DAMGO or DADLE as positive controls for μ- or δ-opioid pathways, respectively .
Q. How can conflicting data on receptor binding kinetics be resolved in competition assays?
Homologous competition studies with radiolabeled (D-Ala2)-leucine enkephalin-arg (e.g., ¹³¹I-labeled analogs) and unlabeled peptide clarify binding parameters. Nonlinear regression analysis (e.g., GraphPad Prism) distinguishes one-site vs. two-site models. Ensure membrane preparations are free of endogenous opioids (pre-treat with charcoal) to avoid false negatives .
Q. What advanced chromatographic techniques improve resolution in pharmacokinetic studies of this peptide?
Ultra-performance liquid chromatography (UPLC) with a C18 column and gradient elution (e.g., 5 mM ammonium acetate in water/acetonitrile) coupled to high-resolution MS (APCI or ESI) enhances separation. Lock mass correction using the peptide itself improves mass accuracy during long runs .
Methodological Considerations
Q. How to assess the peptide’s stability in biological matrices for pharmacokinetic studies?
Incubate the peptide in plasma/serum at 37°C and sample at intervals (0, 15, 30, 60 min). Quench reactions with ice-cold acetonitrile, centrifuge, and analyze supernatants via LC-MS/MS. Compare degradation half-life (t₁/₂) against protease inhibitors (e.g., aprotinin) to identify major degradation pathways .
Q. What statistical approaches ensure robustness in repeatability studies for extraction protocols?
Follow EURACHEM guidelines: Calculate intra-day repeatability (n=3 replicates) and intermediate precision (n=3 days) via relative standard deviation (%RSD). Use ANOVA to distinguish between technical and biological variability, especially in plant or tissue extracts with heterogeneous matrices .
Comparative and Mechanistic Studies
Q. How does (D-Ala2)-leucine enkephalin-arg compare to DAMGO or DADLE in functional selectivity assays?
DAMGO (μ-selective) and DADLE (δ/μ dual) serve as benchmarks. Use organ bath assays (e.g., guinea pig ileum for μ-receptor activity, mouse vas deferens for δ-receptor activity). Measure EC₅₀ values for contraction inhibition and compare with cAMP inhibition in transfected CHO cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
